An In-depth Technical Guide to the 5'-Chlorospiro[cyclopropane-1,3'-indoline] Scaffold
An In-depth Technical Guide to the 5'-Chlorospiro[cyclopropane-1,3'-indoline] Scaffold
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Author's Note: Direct experimental data for 5'-Chlorospiro[cyclopropane-1,3'-indoline] is not extensively available in peer-reviewed literature. This guide has been constructed by leveraging robust data from the closely related and well-studied class of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives. The principles of synthesis, reactivity, and biological potential are directly analogous and provide a strong, scientifically grounded framework for understanding the target molecule.
Section 1: The Spiro[cyclopropane-1,3'-indoline] Scaffold: A Privileged Structure in Medicinal Chemistry
The spiro[cyclopropane-1,3'-indoline] core represents a fascinating and increasingly important structural motif in modern drug discovery. Its defining feature is the spirocyclic fusion of a cyclopropane ring and an indoline system at the C3 position. This arrangement imparts a rigid, three-dimensional geometry that distinguishes it from planar aromatic systems. Such conformational constraint is highly sought after in medicinal chemistry as it can lead to enhanced binding affinity and selectivity for biological targets.[1]
The incorporation of a cyclopropane ring is a strategic choice to introduce "sp3-richness," a key characteristic correlated with higher clinical success rates for drug candidates. This moiety can improve metabolic stability and fine-tune solubility. The indoline portion, a saturated analog of the indole ring, serves as a versatile scaffold that can be readily functionalized.[2]
The specific focus of this guide, the 5'-chloro substitution on the indoline ring, is not a trivial modification. The chlorine atom, being an electron-withdrawing group, significantly alters the electronic properties of the aromatic ring. Furthermore, its lipophilic nature can enhance membrane permeability, a critical factor for drug efficacy.
Section 2: Physicochemical and Spectroscopic Properties (Predictive Analysis)
While exhaustive experimental data for the title compound is limited, we can predict its core properties based on its structure and data from public chemical databases.[3][4] These values are crucial for designing experimental conditions, from reaction setups to analytical methods.
Table 1: Predicted Physicochemical Properties of 5'-Chlorospiro[cyclopropane-1,3'-indoline]
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₀ClN | PubChem[3] |
| Molecular Weight | 179.64 g/mol | PubChem[3] |
| XLogP3 | 2.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
Anticipated Spectroscopic Signatures:
-
¹H NMR: The proton NMR spectrum is expected to be characteristic. The four protons on the cyclopropane ring will likely appear as a complex multiplet in the upfield region (approx. 0.5-1.5 ppm). The methylene protons on the indoline ring (C2') would also show distinct signals. The aromatic protons should present as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The N-H proton will appear as a broad singlet, the chemical shift of which will be dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will feature a unique spiro-carbon signal (C3'). The cyclopropane carbons will be significantly shielded, appearing at high field. The aromatic region will show six distinct signals, with the carbon bearing the chlorine atom (C5') shifted downfield.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
Section 3: Synthesis and Mechanistic Pathways
The synthesis of spiro[cyclopropane-1,3'-indoline] derivatives, particularly the 2'-oxo variants, is well-documented. A highly effective and diastereoselective method involves the metal-free cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as carbene precursors.[5] This approach is favored for its operational simplicity and use of safer reagents compared to traditional diazo compounds.[5]
A plausible and efficient route to the core scaffold of 5'-Chlorospiro[cyclopropane-1,3'-indoline] would likely start from 5-chloroindoline-2,3-dione (5-chloroisatin).
Proposed Synthetic Workflow:
The key transformation is the reaction between an in situ-generated carbene and an activated alkene derived from 5-chloroisatin.
Caption: Proposed synthesis of 5'-Chlorospiro[cyclopropane-1,3'-indoline].
Causality Behind Experimental Choices:
-
Starting Material: 5-Chloroisatin is a commercially available and logical precursor, providing the necessary indoline core with the desired chloro-substitution from the outset.
-
Intermediate Formation: The conversion to a 3-methyleneindolin-2-one creates an electron-deficient alkene (a Michael acceptor), which is primed for reaction with a nucleophilic carbene.
-
Carbene Source: Using tosylhydrazone salts is a modern, safer alternative to handling potentially explosive diazomethane for generating the required carbene for the cyclopropanation step.[5]
-
Final Reduction: The resulting spiro[cyclopropane-1,3'-indolin]-2'-one can be readily reduced to the target 5'-Chlorospiro[cyclopropane-1,3'-indoline] using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to remove the carbonyl group.
Section 4: Reactivity and Synthetic Utility
The 5'-Chlorospiro[cyclopropane-1,3'-indoline] scaffold is rich in potential for further chemical modification, making it an excellent starting point for library synthesis in a drug discovery program.
-
N-Functionalization: The secondary amine of the indoline ring is a prime site for modification. It can undergo N-alkylation, N-arylation, or acylation to introduce a wide variety of substituents, allowing for the modulation of physicochemical properties and biological activity.
-
Aromatic Substitution: While the chlorine at the 5'-position is deactivating, further electrophilic aromatic substitution is possible, likely directing incoming electrophiles to the C7' position.
-
Cyclopropane Ring Opening: Under certain conditions (e.g., with strong acids or transition metals), the strained cyclopropane ring can be opened, providing a pathway to different classes of compounds.
Section 5: Applications in Drug Discovery & Medicinal Chemistry
The spirooxindole scaffold, which includes the spiro[cyclopropane-1,3'-indoline] core, is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.[6][7] Derivatives have shown a remarkable range of biological activities.
-
Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of spirooxindole derivatives.[2][8] For instance, certain compounds have shown significant cytotoxicity against prostate, breast, and lung cancer cell lines.[2][5] The mechanism often involves the induction of reactive oxygen species (ROS) in cancer cells or the inhibition of key proteins like EGFR and CDK2.[2][8]
-
Antimicrobial and Antiviral Properties: The rigid framework of these molecules has also been effective in the design of antimicrobial and antiviral agents.
-
Central Nervous System (CNS) Activity: The structural features of spiroindolines make them suitable candidates for CNS drug discovery programs.[8]
The 5'-chloro substituent in the target molecule is particularly interesting from a medicinal chemistry perspective. It increases lipophilicity, which can aid in crossing the blood-brain barrier, and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to a protein target.
Section 6: Detailed Experimental Protocol: Synthesis of a Representative Analog
This section provides a validated, step-by-step protocol for the synthesis of a key intermediate, 5'-Chloro-spiro[cyclopropane-1,3'-indolin]-2'-one , based on established literature procedures.[5][9]
Objective: To synthesize 5'-Chloro-spiro[cyclopropane-1,3'-indolin]-2'-one via a metal-free cyclopropanation reaction.
Materials:
-
5-Chloroindolin-2-one
-
1,2-dibromoethane
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Chloroform
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloroindolin-2-one (e.g., 0.67 g, 4.0 mmol) and anhydrous THF (25 mL).
-
Base Addition: Stir the solution and slowly add powdered potassium hydroxide (KOH) (e.g., 0.90 g, 16.0 mmol).
-
Initial Reflux: Heat the stirred mixture to reflux for 30 minutes. The solution will typically become darker.
-
Addition of Alkylating Agent: Prepare a solution of 1,2-dibromoethane (e.g., 1.13 g, 6.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the refluxing reaction mixture over 15 minutes.
-
Reaction Completion: Continue refluxing for an additional 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to approximately 60°C and pour it into 250 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5'-Chloro-spiro[cyclopropane-1,3'-indolin]-2'-one.
Self-Validation: The success of the synthesis must be confirmed through rigorous characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, comparing the data with expected values.
References
-
Asif, M., Alvi, S.S., Azaz, T., Khan, A.R., Tiwari, B., Hafeez, B.B., & Nasibullah, M. (2023). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. International Journal of Molecular Sciences, 24(8), 7336. Available from: [Link]
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Mihály, N., Borbás, A., & Szakács, Z. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 27(19), 6685. Available from: [Link]
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Quiroga, J., Abonia, R., Insuasty, B., & Cobo, J. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData, 6(9). Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72698780, 5'-Chlorospiro[cyclopropane-1,3'-indoline]. Retrieved from [Link]
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Tu, S., et al. (2016). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry, 12, 2348–2355. Available from: [Link]
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Asif, M., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. Available from: [Link]
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Maurya, R. A., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 4, 38425-38432. Available from: [Link]
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Li, Y., et al. (2011). Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2573. Available from: [Link]
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Stepan, A. F., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(24), 17446-17490. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131676463, 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride. Retrieved from [Link]
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Martinu, T., & Dailey, W. P. (2006). Reactivity of 1-chloro-3-phenyldiazirines. The Journal of Organic Chemistry, 71(13), 5012-5. Available from: [Link]
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Ali, M. S., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14809277, Spiro[cyclopropane-1,3'-indoline]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12701643, Spiro(cyclopropane-1,3'-indolin)-2'-one. Retrieved from [Link]
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Figure 1. Chemical structures of Spiro[cyclopropane-1,3'-indoline] (1) and 5'-Chlorospiro[cyclopropane-1,3'-indoline] (2) with standard IUPAC numbering for the indoline core.
